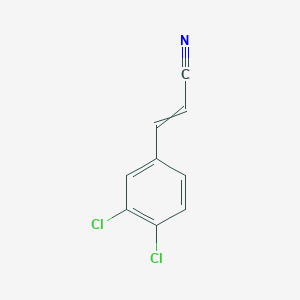

3,4-Dichlorocinnamonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5Cl2N |

|---|---|

Molecular Weight |

198.05 g/mol |

IUPAC Name |

3-(3,4-dichlorophenyl)prop-2-enenitrile |

InChI |

InChI=1S/C9H5Cl2N/c10-8-4-3-7(2-1-5-12)6-9(8)11/h1-4,6H |

InChI Key |

GUFUTTLYPPNHPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C=CC#N)Cl)Cl |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for 3,4 Dichlorocinnamonitrile

Conventional Synthetic Approaches

Conventional methods for synthesizing 3,4-Dichlorocinnamonitrile are typically based on well-established condensation reactions. The Knoevenagel condensation is a cornerstone of this approach, valued for its reliability in forming the required carbon-carbon double bond. nih.govsciensage.infosigmaaldrich.com

Precursor Compounds and Starting Material Derivations

The synthesis of this compound via the Knoevenagel condensation fundamentally involves two key precursor molecules. nih.goviosrjournals.org The first is an aromatic aldehyde, which provides the benzene (B151609) ring and the vinyl carbon. The second is a compound containing an active methylene (B1212753) group adjacent to a nitrile, which supplies the nitrile group and the other vinyl carbon.

The primary precursors are:

3,4-Dichlorobenzaldehyde (B146584) : This compound serves as the aldehyde component. It is typically derived from the broader chemical industry, with potential synthetic origins tracing back to the halogenation of simpler aromatic compounds like 1,2-dichlorobenzene. google.com

Malononitrile (B47326) or Ethyl Cyanoacetate : These compounds provide the active methylene group (a CH₂ group flanked by electron-withdrawing groups) necessary for the reaction. The choice between them can influence reaction conditions and outcomes. nih.goviosrjournals.org

| Precursor Compound | Role in Synthesis |

|---|---|

| 3,4-Dichlorobenzaldehyde | Provides the 3,4-dichlorophenyl group and one carbon of the C=C double bond. |

| Malononitrile | Provides the active methylene group for C-C bond formation and the nitrile (-CN) functional group. |

Reaction Conditions and Optimization Strategies

Optimizing the Knoevenagel condensation is crucial for achieving high yields and purity. Research focuses on several key parameters: the choice of catalyst, solvent, and temperature. nih.gov

Catalysts : The reaction is typically catalyzed by a base. While organic bases like piperidine (B6355638) are traditionally used, modern approaches often employ heterogeneous catalysts to simplify product purification and enable catalyst recycling. sciensage.infoiosrjournals.org

Solvents : The choice of solvent can significantly impact reaction rates and yields. Studies have shown that protic solvents like ethanol (B145695) can be more effective than aprotic solvents for certain catalyst systems, as they can help stabilize reaction intermediates. nih.gov

Temperature : Many Knoevenagel condensations can be efficiently carried out at room temperature, which reduces energy consumption and minimizes side reactions. nih.govsciensage.info

Optimization strategies involve systematically varying these parameters to find the ideal combination. For example, a model reaction between a benzaldehyde (B42025) and malononitrile was optimized to proceed with 100% conversion in just 5 minutes at room temperature using 10 mg of a copper-based metal-organic framework catalyst in ethanol. nih.gov

| Catalyst | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| Piperidine | Ethanol | Reflux | Several hours | Good |

| Cu-based MOF | Ethanol | Room Temp. | 5 min | Excellent nih.gov |

| α-Ca₃(PO₄)₂ | Ethanol | Room Temp. | 30-60 min | 83-96% sciensage.info |

Advanced and Sustainable Synthetic Strategies

In line with the global shift towards environmentally responsible chemical manufacturing, advanced synthetic strategies for cinnamonitriles focus on the principles of green chemistry. unibo.itrsc.org These methods aim to reduce waste, eliminate the use of hazardous solvents, and improve energy efficiency.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry to the synthesis of this compound involves several key areas: the use of eco-friendly solvents, the development of solvent-free reaction conditions, and the application of alternative energy sources to drive the reaction more efficiently. iosrjournals.orgnih.gov

A primary goal of green chemistry is to minimize or eliminate the use of volatile organic solvents, which are often toxic and contribute to pollution. bohrium.com

Solvent-Free Synthesis : The Knoevenagel condensation is particularly amenable to solvent-free conditions. One effective technique is mechanochemistry, where the solid reactants (e.g., 3,4-dichlorobenzaldehyde and malononitrile) are ground together, often with a catalytic amount of a solid base. bohrium.com This method can produce high yields of the product without any solvent, simplifying the workup to a simple wash with water. bohrium.com Other approaches utilize reusable heterogeneous catalysts under neat (solvent-free) conditions at elevated temperatures. scirp.org

Green Solvents : When a solvent is necessary, the focus shifts to environmentally benign options. Water and ethanol are preferred green solvents for the synthesis of cinnamonitrile (B126248) derivatives. nih.govresearchgate.net They are non-toxic, readily available, and have a lower environmental impact compared to solvents like dichloromethane (B109758) or toluene.

Microwave-assisted organic synthesis has emerged as a powerful tool for improving energy efficiency and reaction rates. cardiff.ac.ukrsc.orgmtak.hu By using microwave irradiation instead of conventional conductive heating, reactions can often be completed in a fraction of the time with improved yields. mdpi.comnih.gov

This technique is particularly effective when combined with solvent-free conditions. For example, the Knoevenagel condensation of various aldehydes with active methylene compounds has been successfully performed using a porous calcium hydroxyapatite (B223615) catalyst under solvent-free, microwave-irradiated conditions. mdpi.com This synergistic approach dramatically reduces reaction times from hours to mere minutes and avoids the need for organic solvents. mdpi.com Similarly, ultrasound irradiation is another energy-efficient technique used to accelerate these reactions, often under solvent-free conditions. researchgate.netnih.govbhu.ac.in

| Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | Reflux in organic solvent | Hours | Good | iosrjournals.org |

| Microwave Irradiation | Solvent-free, solid catalyst | Minutes | Excellent | mtak.humdpi.com |

Table of Compounds

| Compound Name |

|---|

| 1,2-Dichlorobenzene |

| 3,4-Dichlorobenzaldehyde |

| 3,4-Dichlorobromobenzene |

| This compound |

| Dichloromethane |

| Ethanol |

| Ethyl Cyanoacetate |

| Malononitrile |

| Piperidine |

| Toluene |

| Water |

Ultrasound-Assisted Synthesis

Ultrasonic irradiation has emerged as a powerful and environmentally benign tool in organic synthesis, offering benefits such as enhanced reaction rates, improved yields, and milder reaction conditions through thermal and agitation effects. nih.gov This sonochemical approach is particularly effective for multicomponent reactions (MCRs) involving malononitrile. nih.govnih.gov The core mechanism in these reactions is often the Knoevenagel condensation, where a base facilitates the reaction between an aldehyde or ketone and an active methylene compound like malononitrile to form an α,β-unsaturated nitrile. nih.gov

While specific studies detailing the ultrasound-assisted synthesis of this compound were not prominently featured in the surveyed literature, the methodology has been successfully applied to the synthesis of various heterocyclic and chromene derivatives using aromatic aldehydes and malononitrile as starting materials. nih.govrasayanjournal.co.in These processes, often carried out in green solvents like ethanol or water, demonstrate the viability of sonochemistry for activating the Knoevenagel condensation, suggesting a strong potential for its application in the synthesis of this compound. nih.govrasayanjournal.co.in

Catalytic Methodologies

Catalysis is central to the efficient synthesis of cinnamonitrile derivatives. Various heterogeneous catalysts have been developed to facilitate the Knoevenagel condensation of aromatic aldehydes with malononitrile, offering advantages such as high efficiency, mild reaction conditions, and catalyst reusability. nih.gov

One notable catalytic system employs monodisperse nickel/copper nanohybrids supported on multi-walled carbon nanotubes (NiCu@MWCNT). nih.gov This catalyst has demonstrated high performance for the Knoevenagel condensation, where electron-withdrawing groups on the aromatic aldehyde, such as chloro-substituents, generally increase the efficiency of the reaction. nih.gov Another effective and environmentally friendly approach utilizes Fe3O4 magnetic nanoparticles as a recyclable catalyst. orientjchem.org This method allows for the reaction to proceed efficiently in ethanol at reflux, with the catalyst being easily recovered via magnetic decantation for subsequent reuse. orientjchem.org

The following table summarizes the performance of a nano-ferrite catalyst in the Knoevenagel condensation of a related substituted benzaldehyde with malononitrile.

Table 1: Catalytic Synthesis of 2-(4-chlorobenzylidene)malononitrile

| Reactant A | Reactant B | Catalyst | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| 4-chlorobenzaldehyde | Malononitrile | Fe3O4 (20 mol%) | Ethanol | Reflux, 30 min | 94% |

Data sourced from a study on Knoevenagel reactions using Fe3O4 nanoparticles. orientjchem.org

These catalytic methods, proven effective for various substituted benzaldehydes, are directly applicable to the synthesis of this compound from 3,4-dichlorobenzaldehyde and malononitrile.

Electrochemical Synthesis and Transformations

Electrochemical methods offer a unique approach to organic synthesis by using electricity to drive chemical reactions, often avoiding the need for harsh reagents. beilstein-journals.org Research in this area includes the electrochemical synthesis of various organic molecules, including copper nitrile complexes and organophosphorus compounds. beilstein-journals.org However, a review of the available scientific literature indicates a lack of specific studies focused on the direct electrochemical synthesis of this compound or related cinnamonitriles via the condensation of an aldehyde with malononitrile.

Photochemical Routes for this compound and its Derivatives

Photochemical transformations utilize light as an energy source to access electronically excited states, enabling the formation of complex and strained molecules that are often inaccessible through thermal methods. nih.gov This field has been successfully applied to generate intricate molecular scaffolds and in the total synthesis of natural products. nih.gov Despite its power in facilitating unique reactions like cycloadditions and rearrangements, specific photochemical methods for synthesizing this compound or its derivatives through the Knoevenagel condensation pathway are not described in the surveyed literature.

Solid-State Synthesis Approaches

Solid-state synthesis, particularly through mechanochemical methods like ball milling, represents a significant advancement in green chemistry. rsc.org These solvent-free or low-solvent techniques offer numerous advantages, including reduced waste, shorter reaction times, and straightforward work-up procedures. rsc.org

Mechanochemical ball milling has been effectively used for one-pot, three-component reactions to synthesize various 2-amino-4H-pyran derivatives. rsc.org These reactions utilize an aryl aldehyde, malononitrile, and a C-H activated acidic compound in the presence of a mild basic organocatalyst like potassium phthalimide (B116566) (POPI). rsc.org The protocol has been successfully applied to a wide range of substituted aldehydes, demonstrating its broad substrate scope.

The following table presents data from the synthesis of chromene derivatives using this solid-state method with various substituted benzaldehydes.

Table 2: Solid-State Synthesis of 2-amino-7-hydroxy-4H-chromene Derivatives via Ball Milling

| Aldehyde | Reactant B | Reactant C | Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|---|

| 2-Chlorobenzaldehyde | Malononitrile | Resorcinol | POPI | Ambient Temp. | 94 |

| 4-Fluorobenzaldehyde | Malononitrile | Resorcinol | POPI | Ambient Temp. | 95 |

| 4-Bromobenzaldehyde | Malononitrile | Resorcinol | POPI | Ambient Temp. | 96 |

| 3-Nitrobenzaldehyde | Malononitrile | Resorcinol | POPI | Ambient Temp. | 95 |

Data adapted from a study on mechanochemical synthesis of 4H-pyran annulated derivatives. rsc.org

The high yields obtained with various halogenated and electron-withdrawing benzaldehydes strongly support the applicability of this solid-state approach for the efficient and environmentally friendly synthesis of this compound.

Chemical Reactivity and Mechanistic Investigations of 3,4 Dichlorocinnamonitrile

Fundamental Reaction Types and Transformation Chemistry

The presence of both a π-bond in the alkene and a polar triple bond in the nitrile allows 3,4-Dichlorocinnamonitrile to undergo a range of fundamental reactions, including additions, substitutions, and cycloadditions.

Addition Reactions to the Nitrile and Alkene Moieties

Addition reactions are a prominent feature of this compound's reactivity profile, targeting both the carbon-carbon double bond and the carbon-nitrogen triple bond. byjus.com The specific course of these reactions is dictated by the nature of the attacking reagent—be it a nucleophile, an electrophile, or a free radical.

Nucleophilic additions to this compound can occur at two electrophilic centers: the β-carbon of the alkene (conjugate or Michael addition) and the carbon atom of the nitrile group. wikipedia.org

Addition to the Nitrile Group: The nitrile carbon is electrophilic due to the high electronegativity of the nitrogen atom. It reacts with strong nucleophiles, such as Grignard reagents (organomagnesium halides), to form an intermediate imine salt, which can be hydrolyzed to yield a ketone. wikipedia.orgyoutube.com Similarly, hydrolysis of the nitrile group under acidic or basic conditions can produce a carboxylic acid or a primary amide. wikipedia.org

Conjugate Addition to the Alkene: The electron-withdrawing effect of the nitrile group makes the β-carbon of the alkene susceptible to attack by nucleophiles in a process known as Michael or conjugate addition. researchgate.net Reagents like active methylene (B1212753) compounds (e.g., malononitrile (B47326), ethyl acetoacetate) can add across the double bond, leading to the formation of new carbon-carbon bonds and often serving as a key step in the synthesis of more complex heterocyclic structures. researchgate.netresearchgate.net

| Nucleophile | Reaction Site | Initial Product Type | Final Product (after workup) |

|---|---|---|---|

| Grignard Reagent (R-MgX) | Nitrile Carbon | Imine Salt | Ketone |

| H₂O / H⁺ or OH⁻ | Nitrile Carbon | Amide / Carboxylate | Carboxylic Acid |

| Active Methylene Compound | β-Carbon (Alkene) | Enolate Intermediate | Polyfunctional Adduct |

| Cyanide Ion (CN⁻) | Nitrile Carbon or β-Carbon | Varies | Cyanohydrin or Dinitrile |

Electrophilic addition reactions primarily target the electron-rich π-bond of the alkene moiety. libretexts.org In these reactions, an electrophile attacks the double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. byjus.comlasalle.edu

The regioselectivity of these additions is governed by Markovnikov's rule, which states that the electrophile (typically H⁺) adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms. savemyexams.com This leads to the formation of the more stable carbocation intermediate. For this compound, the carbocation formed at the carbon adjacent to the dichlorophenyl ring is stabilized by resonance.

Common electrophilic addition reactions include:

Addition of Hydrogen Halides (HX): Reaction with hydrogen halides like HBr or HCl proceeds by protonation of the double bond to form a carbocation, followed by attack of the halide ion. libretexts.orglasalle.edu

Halogenation (X₂): The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) occurs across the double bond to yield a vicinal dihalide. The reaction often proceeds through a cyclic halonium ion intermediate. lasalle.edu

| Reagent | Electrophile | Intermediate | Product Type | Regioselectivity |

|---|---|---|---|---|

| HBr | H⁺ | Secondary Carbocation | Bromoalkane | Markovnikov |

| Br₂ in CCl₄ | Br⁺ (polarized) | Cyclic Bromonium Ion | Vicinal Dibromide | N/A (symmetrical addition) |

| H₂SO₄ / H₂O | H⁺ | Secondary Carbocation | Alcohol | Markovnikov |

In the presence of a radical initiator, such as peroxides, the addition of certain reagents to the alkene can proceed via a free-radical mechanism. wikipedia.orgdalalinstitute.com The most notable example is the addition of hydrogen bromide (HBr). pharmaguideline.com

This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org Unlike electrophilic addition, the regioselectivity of radical addition is anti-Markovnikov . pharmaguideline.comyoutube.com The bromine radical adds first to the double bond at the less substituted carbon, leading to the formation of the more stable secondary radical on the carbon adjacent to the phenyl ring. This radical then abstracts a hydrogen atom from another HBr molecule to give the final product. pharmaguideline.com This anti-Markovnikov outcome is often referred to as the Kharasch effect or the peroxide effect. pharmaguideline.com It is important to note that this radical pathway is generally not effective for other hydrogen halides like HCl or HI. wikipedia.orgpharmaguideline.com

Substitution Reactions

Substitution reactions in this compound can potentially occur on the dichlorophenyl ring. Aryl halides are typically resistant to nucleophilic substitution, but the reaction can be facilitated if the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (a halogen atom). pressbooks.publibretexts.org

In this compound, the cinnamonitrile (B126248) group is electron-withdrawing. This activating effect could potentially enable nucleophilic aromatic substitution (SNAr) of one of the chlorine atoms, particularly the one at the C-4 position (para to the alkene substituent). The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org The viability and regioselectivity of such a substitution would depend on the strength of the nucleophile and the reaction conditions. For instance, in the related compound 3,4-dichloronitrobenzene, the chloride at the position para to the strongly electron-withdrawing nitro group is preferentially substituted by nucleophiles like sodium methoxide. quizlet.comchegg.com

Cycloaddition Reactions

The alkene double bond in this compound, being part of an α,β-unsaturated nitrile system, is electron-deficient. This characteristic makes it an excellent candidate for participating in cycloaddition reactions, where a new ring is formed. byjus.com

[4+2] Cycloaddition (Diels-Alder Reaction): In the Diels-Alder reaction, this compound can act as the "dienophile" (the 2π-electron component). organic-chemistry.org It would react readily with electron-rich conjugated dienes. The driving force for this reaction is the formation of two new, stable sigma bonds in the resulting six-membered ring (a cyclohexene (B86901) derivative). organic-chemistry.org The electron-withdrawing nitrile group on the dienophile facilitates the reaction by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), promoting favorable orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene. organic-chemistry.org

[3+2] Cycloaddition (Dipolar Cycloaddition): The electron-poor alkene can also react with 1,3-dipoles (such as azides, nitrile oxides, or nitrones) in a [3+2] cycloaddition reaction. This type of reaction is a powerful method for constructing five-membered heterocyclic rings.

[2+2] Cycloaddition: While less common for simple alkenes under thermal conditions, photochemical [2+2] cycloadditions can occur between two alkene units to form a cyclobutane (B1203170) ring. libretexts.orgyoutube.com Ketenes are also known to undergo thermal [2+2] cycloadditions with alkenes. libretexts.org

Diels-Alder Type Reactions

The electron-deficient nature of the alkene bond in this compound, due to the conjugative effect of the nitrile group, makes it a competent dienophile in [4+2] cycloaddition reactions. While specific studies on this compound are limited in readily available literature, the reactivity of related cinnamonitriles provides a strong basis for predicting its behavior. For instance, Diels-Alder reactions involving cinnamonitrile derivatives often proceed with high stereoselectivity. The concerted mechanism of the Diels-Alder reaction ensures that the stereochemistry of the dienophile is retained in the cyclohexene product.

In a representative reaction, the cycloaddition of a substituted diene with a cinnamonitrile derivative would be expected to yield a highly functionalized cyclohexene ring system. The reaction conditions, such as temperature and the use of Lewis acid catalysts, can significantly influence the reaction rate and selectivity.

Table 1: Representative Diels-Alder Reaction with a Cinnamonitrile Derivative

| Diene | Dienophile | Product | Stereochemistry | Reference |

|---|

This table is based on expected reactivity patterns and is for illustrative purposes.

1,3-Dipolar Cycloadditions

The carbon-carbon double bond of this compound also serves as an effective dipolarophile for 1,3-dipolar cycloaddition reactions, leading to the formation of five-membered heterocyclic rings. These reactions are of significant interest as they provide a direct route to complex nitrogen- and oxygen-containing scaffolds.

Key 1,3-dipoles that are expected to react with this compound include nitrile oxides and nitrile imines. The reaction with a benzonitrile (B105546) oxide, for example, would yield a 3,5-disubstituted isoxazoline (B3343090). Similarly, a reaction with a diphenylnitrilimine would produce a corresponding pyrazoline derivative. The regioselectivity of these cycloadditions is governed by the electronic properties of both the dipole and the dipolarophile, with frontier molecular orbital (FMO) theory often being used to predict the major regioisomer.

Table 2: Predicted 1,3-Dipolar Cycloaddition Reactions of this compound

| 1,3-Dipole | Dipolarophile | Predicted Product | Heterocycle Formed |

|---|---|---|---|

| Benzonitrile Oxide | This compound | 3-Phenyl-5-(3,4-dichlorophenyl)isoxazoline-5-carbonitrile | Isoxazoline |

This table presents predicted outcomes based on established reactivity of similar compounds.

Rearrangement Reactions

The cycloadducts derived from this compound can potentially undergo subsequent rearrangement reactions to yield more complex molecular architectures. A notable example is the Baldwin rearrangement of isoxazolines, which are the products of 1,3-dipolar cycloaddition with nitrile oxides. This thermal rearrangement can lead to the formation of N-acyl aziridines, which are valuable synthetic intermediates. The feasibility and outcome of such rearrangements would depend on the specific substitution pattern of the isoxazoline and the reaction conditions employed.

Oxidation and Reduction Pathways

The functional groups within this compound, namely the alkene and the nitrile, are susceptible to both oxidation and reduction.

Oxidation: The carbon-carbon double bond can be oxidized to form an epoxide, typically using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). This epoxidation reaction would yield 2-(3,4-dichlorophenyl)-2-oxiranecarbonitrile. The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles.

Reduction: The reduction of this compound can proceed via different pathways depending on the reducing agent and reaction conditions. Catalytic hydrogenation, for instance using a Raney-Ni catalyst, can lead to the reduction of both the alkene and the nitrile group. The reduction of the nitrile group typically affords a primary amine, 3,4-dichlorophenethylamine, while reduction of the double bond would yield 3-(3,4-dichlorophenyl)propanenitrile. Selective reduction of one functional group in the presence of the other can be challenging and often requires careful selection of catalysts and reaction parameters.

Stereochemical and Regiochemical Control in Reactions

Regioselectivity and Regiospecificity

In cycloaddition reactions involving unsymmetrical reactants, the orientation of the reactants with respect to each other determines the regiochemical outcome.

In the case of 1,3-dipolar cycloadditions of this compound, two regioisomers are possible. For the reaction with a nitrile oxide, the oxygen of the dipole can add to the carbon atom of the double bond that is either alpha or beta to the nitrile group. The predominant regioisomer is typically predicted by considering the orbital coefficients of the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile. Electronically, the carbon beta to the nitrile group is more electrophilic, which would favor attack by the oxygen of the nitrile oxide at this position, leading to a 5-substituted isoxazoline.

Stereoselectivity and Enantioselectivity

The stereochemical outcome of reactions involving this compound is a critical aspect, particularly in the synthesis of chiral molecules.

In Diels-Alder reactions, the concerted nature of the cycloaddition dictates a high degree of stereospecificity. The relative stereochemistry of substituents on the dienophile is retained in the product. When this compound reacts with a cyclic diene like cyclopentadiene, the formation of endo and exo diastereomers is possible. The endo product is often favored due to secondary orbital interactions in the transition state.

Achieving enantioselectivity in these reactions typically requires the use of chiral catalysts, such as chiral Lewis acids, which can create a chiral environment around the reactants and favor the formation of one enantiomer over the other. While specific examples for this compound are not widely reported, the principles of asymmetric catalysis are well-established for similar substrates. Enantioselective reductions, for example of the double bond or the nitrile group, can also be achieved using chiral reducing agents or catalysts.

Catalytic Transformations Involving this compound

Catalytic transformations are fundamental in synthetic chemistry, offering efficient routes to complex molecules under mild conditions. For a substrate like this compound, which possesses multiple reactive sites—namely the nitrile group, the alkene bond, and the dichlorinated aromatic ring—various catalytic strategies could be envisioned.

Transition Metal Catalysis

Transition metal catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net For this compound, catalysts based on palladium, nickel, copper, or rhodium could mediate a range of transformations.

Hypothetically, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, could be employed to functionalize the aryl chloride positions. mdpi.commdpi.com The presence of two chlorine atoms allows for potential mono- or di-substitution, with reaction outcomes depending on the catalyst system and reaction conditions. The electron-withdrawing nature of the cinnamonitrile moiety would influence the reactivity of the C-Cl bonds.

The alkene bond could be a target for reactions like hydrogenation, hydroformylation, or metathesis, catalyzed by metals such as rhodium, ruthenium, or palladium. mdpi.com The nitrile group itself can also participate in or direct catalytic reactions. For instance, the coordination of the nitrile to a metal center can influence the reactivity of other parts of the molecule. nih.gov

A representative data table for a hypothetical Heck coupling reaction is shown below to illustrate the type of data that would be generated from such research.

| Entry | Aryl Halide Substrate | Olefin Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | This compound | Styrene | Pd(OAc)₂ (2) | K₂CO₃ | DMF | 100 | Data not available |

| 2 | This compound | Methyl Acrylate | PdCl₂(PPh₃)₂ (5) | Et₃N | Acetonitrile | 80 | Data not available |

| 3 | This compound | Phenylacetylene | Pd(PPh₃)₄ (3) / CuI (5) | Piperidine (B6355638) | Toluene | 70 | Data not available |

Organocatalysis and Biocatalysis

Organocatalysis and biocatalysis represent greener alternatives to traditional metal catalysis, often providing high levels of stereoselectivity.

For this compound, organocatalysts could be used to achieve asymmetric transformations of the alkene bond. For example, chiral amines or phosphoric acids could catalyze enantioselective conjugate additions to the α,β-unsaturated nitrile system.

Biocatalysis, using enzymes or whole microorganisms, could offer highly selective transformations. For instance, nitrile hydratases could convert the nitrile group to an amide, or oxidoreductases could selectively reduce the carbon-carbon double bond. These reactions are prized for their high efficiency and selectivity under mild, aqueous conditions.

Reaction Kinetics and Thermodynamic Considerations

The study of reaction kinetics and thermodynamics provides crucial insights into the mechanism, rate, and feasibility of a chemical transformation. illinois.edumasterorganicchemistry.com For any reaction involving this compound, these studies would be essential for optimization and scale-up.

Kinetic studies would involve monitoring the concentration of reactants and products over time to determine the reaction rate, rate law, and activation energy. This information helps elucidate the reaction mechanism, identifying the rate-determining step. For example, in a palladium-catalyzed coupling, kinetic analysis could reveal whether oxidative addition or reductive elimination is the slowest step. rsc.org

Thermodynamic analysis would determine the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for a reaction. mdpi.com This data indicates whether a reaction is spontaneous and whether the products or reactants are favored at equilibrium. libretexts.orglibretexts.org In reactions with multiple possible products, such as selective functionalization of one of the two chlorine atoms, the ratio of products can be under either kinetic or thermodynamic control, often influenced by temperature. libretexts.orglibretexts.org The kinetically controlled product is formed fastest, while the thermodynamically controlled product is the most stable. libretexts.org

A table illustrating the kind of data obtained from a kinetic study of a hypothetical reaction is presented below.

| Parameter | Value |

| Rate Constant (k) | Data not available |

| Activation Energy (Ea) | Data not available |

| Pre-exponential Factor (A) | Data not available |

| Enthalpy of Activation (ΔH‡) | Data not available |

| Entropy of Activation (ΔS‡) | Data not available |

Applications of 3,4 Dichlorocinnamonitrile in Advanced Chemical Synthesis

As a Versatile Synthetic Building Block

Organic molecules that possess multiple functional groups, such as 3,4-Dichlorocinnamonitrile, are valuable starting materials in organic synthesis. The presence of a nitrile group, a carbon-carbon double bond, and a dichlorinated phenyl ring suggests that this compound could serve as a versatile building block for the construction of more complex molecular architectures.

Formation of Heterocyclic Compounds

The reactive sites within this compound, namely the α,β-unsaturated nitrile functionality, present theoretical opportunities for its use in the synthesis of various heterocyclic systems. For instance, the carbon-carbon double bond could potentially undergo addition reactions with binucleophilic reagents, leading to the formation of five- or six-membered rings. Similarly, the nitrile group is a common precursor to other functional groups that can participate in cyclization reactions. However, specific, documented examples of this compound being used to synthesize heterocycles such as pyrazoles, pyridines, or thiophenes are not readily found in current chemical literature.

Synthesis of Complex Organic Molecules

The synthesis of complex organic molecules often relies on the sequential and controlled modification of simpler, functionalized starting materials. nih.gov In principle, this compound could be incorporated into larger molecular frameworks through reactions that target its double bond or nitrile group. For example, the double bond could be a handle for carbon-carbon bond formation via reactions like the Heck or Suzuki couplings, although the electron-withdrawing nature of the nitrile and dichloro substituents would influence the reactivity. The nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for elaboration. Despite these theoretical possibilities, concrete examples of its application in the total synthesis of complex natural products or pharmaceuticals are not reported in the available literature.

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains atoms from all the starting materials. frontiersin.orgorganic-chemistry.orgmdpi.comacsgcipr.orgmdpi.comlongdom.org The α,β-unsaturated nitrile moiety in cinnamonitrile (B126248) derivatives can, in some cases, participate as a component in MCRs. For instance, related compounds can be involved in Gewald-type reactions for the synthesis of thiophenes or in reactions leading to substituted pyridines. However, there is a lack of specific studies demonstrating the participation of this compound in well-established or novel multi-component reactions. The electronic effects of the two chlorine atoms on the phenyl ring would likely modulate the reactivity of the double bond and nitrile group, but the specific outcomes of such reactions have not been documented.

Precursor for Advanced Materials through Chemical Transformations

The properties of organic materials are intrinsically linked to the structure of their constituent molecules. Halogenated organic compounds, in particular, can exhibit unique electronic and physical properties. The presence of chlorine atoms in this compound suggests a potential, albeit unexplored, role as a monomer or precursor for functional materials. For instance, polymerization involving the double bond could theoretically lead to polymers with specific refractive indices or thermal stabilities due to the presence of chlorine. Furthermore, the nitrile group could be a site for post-polymerization modification or could participate in the formation of thermally stable, cross-linked networks. Nevertheless, there is no available research detailing the synthesis or characterization of advanced materials derived from this compound.

Theoretical and Computational Investigations of 3,4 Dichlorocinnamonitrile

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies

Quantum mechanical methods, particularly Density Functional Theory (DFT), are central to modern computational chemistry. wikipedia.org DFT is a modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org The theory is based on the principle that the ground-state properties of a system are uniquely determined by its electron density. wikipedia.orgyoutube.com This approach is generally more computationally efficient than traditional wave function-based methods, making it suitable for a wide range of chemical systems. wikipedia.org Hybrid functionals, such as B3LYP, are commonly employed in DFT calculations for organic molecules as they provide a good balance of accuracy and computational cost. mdpi.com

The electronic structure of 3,4-Dichlorocinnamonitrile can be thoroughly investigated using DFT. This analysis provides insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Ionization Potential | 7.2 eV |

| Electron Affinity | 1.5 eV |

| Electronegativity | 4.35 eV |

| Chemical Hardness | 2.85 eV |

| Chemical Softness | 0.35 eV⁻¹ |

Note: The data in this table is illustrative and represents typical values that could be obtained from DFT calculations.

DFT calculations are instrumental in predicting the reactivity and selectivity of this compound in various chemical reactions. rsc.org By analyzing the electronic structure, it is possible to identify the most probable sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution and predicting reactive sites. Regions of negative electrostatic potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the nitrogen atom of the nitrile group would be expected to have a negative potential, making it a likely site for interaction with electrophiles.

Fukui functions can also be calculated to provide a more quantitative measure of local reactivity. These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed, thus identifying the most electrophilic and nucleophilic sites.

Reaction Pathway Elucidation and Transition State Analysis

DFT is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. pku.edu.cn This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. youtube.com The transition state represents the highest energy point along the reaction coordinate and is crucial for determining the reaction's activation energy and, consequently, its rate.

For a hypothetical reaction involving this compound, such as a nucleophilic addition to the nitrile group, DFT calculations could be used to model the step-by-step process. By locating the transition state structure, the energy barrier for the reaction can be calculated. This information is vital for understanding the feasibility and kinetics of the reaction under different conditions. For instance, in a 1,3-dipolar cycloaddition reaction, DFT can help in understanding the regio- and stereoselectivity by comparing the activation energies of different possible pathways. mdpi.com

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.comrsc.org These simulations can provide detailed information about the conformational flexibility and dynamics of this compound. nih.govmdpi.com

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. libretexts.orgchemistrysteps.com For this compound, rotation around the single bond connecting the phenyl ring and the cinnamonitrile (B126248) side chain would lead to different conformers. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformations. youtube.com The relative energies of different conformers, such as staggered and eclipsed forms, can be calculated to determine their populations at a given temperature. chemistrysteps.comutdallas.edu

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-C=C) | Relative Energy (kcal/mol) |

| Anti-periplanar | 180° | 0.0 |

| Syn-periplanar | 0° | 3.5 |

| Anticlinal | 120° | 1.8 |

| Synclinal | 60° | 2.1 |

Note: The data in this table is for illustrative purposes to show how conformational energies might be presented.

Spectroscopic Property Simulations for Structural Elucidation

Computational methods can simulate various spectroscopic properties of this compound, which can be invaluable for interpreting experimental spectra and confirming the molecule's structure. DFT calculations can predict vibrational frequencies, which can be compared with experimental FT-IR and FT-Raman spectra. chemrxiv.org A detailed assignment of the vibrational modes can be achieved through Potential Energy Distribution (PED) analysis. chemrxiv.org

Furthermore, NMR chemical shifts (such as ¹³C and ¹H) can be calculated. nih.gov While standard DFT methods can sometimes overestimate chemical shifts for chlorinated compounds, specific functionals have been developed to provide more accurate predictions. nih.gov The calculated chemical shifts can be correlated with experimental data to aid in the structural assignment of the molecule.

Advanced Characterization and Analytical Methodologies for 3,4 Dichlorocinnamonitrile Research

High-Resolution Mass Spectrometry (HRMS) for Reaction Product Identification and Mixture Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact molecular masses of compounds with extremely high precision. measurlabs.comresolvemass.ca Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places. This level of accuracy allows for the determination of a molecule's elemental composition, making it an invaluable tool for identifying unknown reaction products and analyzing complex mixtures containing 3,4-Dichlorocinnamonitrile. nih.gov

In the context of this compound research, HRMS is critical for confirming the successful synthesis of the target molecule by matching the experimentally measured exact mass to the theoretically calculated mass. Any deviation would suggest an incorrect assignment or the presence of impurities. Furthermore, when this compound is used in subsequent reactions, HRMS can identify metabolites, degradation products, or side-products by providing their elemental formulas, which is a crucial first step in their structural elucidation. nih.govumb.edu The technique's high resolving power enables the separation of ions with very similar mass values, which is particularly beneficial for analyzing complex samples where numerous compounds may have similar nominal masses. umb.edu

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₅³⁵Cl₂N |

| Calculated Monoisotopic Mass (Da) | 196.9850 |

| Ion Type | [M+H]⁺ |

| Calculated m/z for [M+H]⁺ | 197.9928 |

| Hypothetical Measured m/z | 197.9925 |

| Mass Error (ppm) | -1.5 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. researchgate.net For a molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

1D NMR (¹H and ¹³C): ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. ¹³C NMR provides a signal for each non-equivalent carbon atom, revealing the size and symmetry of the carbon skeleton. bhu.ac.in

2D NMR Experiments: To resolve ambiguities and confirm the molecular structure, advanced 2D NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. This helps to map out proton-proton connectivity within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached.

These techniques collectively allow for a complete and confident assignment of the structure of this compound and any related derivatives or reaction products. researchgate.net

| Atom Position | Technique | Predicted Chemical Shift (ppm) | Key Correlations (2D NMR) |

|---|---|---|---|

| H-2 | ¹H NMR | ~7.7 | COSY with H-5, H-6; HMBC to C-3, C-4, C-7 |

| H-5 | ¹H NMR | ~7.5 | COSY with H-2, H-6; HMBC to C-1, C-3, C-4 |

| H-6 | ¹H NMR | ~7.6 | COSY with H-2, H-5; HMBC to C-1, C-4 |

| H-α | ¹H NMR | ~5.9 | COSY with H-β; HMBC to C-1, C-γ, CN |

| H-β | ¹H NMR | ~7.4 | COSY with H-α; HMBC to C-1, C-2, C-6 |

| CN | ¹³C NMR | ~117 | HMBC from H-α |

| C-1 | ¹³C NMR | ~132 | HMBC from H-2, H-5, H-6, H-α, H-β |

| C-3, C-4 (Cl-substituted) | ¹³C NMR | ~133-135 | HMBC from H-2, H-5 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org This technique involves directing a beam of X-rays onto a single, well-ordered crystal of the substance. The crystal diffracts the X-rays in specific directions, and by measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be produced. nih.govcam.ac.uk

For this compound, obtaining a crystal structure would provide unambiguous proof of its constitution and configuration. It would yield precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. This information is fundamental for understanding intermolecular interactions, such as packing forces in the crystal lattice, and for computational modeling studies. The application of X-ray crystallography is a primary method for the absolute characterization of new materials. wikipedia.org

| Parameter | Description | Example for this compound |

|---|---|---|

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. | Provides information on crystal packing and density. |

| Space Group | The set of symmetry operations that describe the crystal's structure. | Determines the symmetry of the molecular arrangement. |

| Bond Lengths | The precise distance between the nuclei of two bonded atoms (e.g., C-C, C=C, C-Cl, C≡N). | Confirms bond orders and identifies any unusual bonding. |

| Bond Angles | The angle formed between three connected atoms (e.g., C-C-C, H-C=C). | Defines the local geometry and planarity of molecular fragments. |

| Torsion Angles | The angle between planes defined by four atoms, describing rotation around a central bond. | Determines the overall 3D conformation of the molecule. |

Chromatographic Techniques for Separation and Purity Assessment in Research Contexts

Chromatography is a laboratory technique for the separation of a mixture. In the research of this compound, chromatographic methods are essential for purifying the compound after synthesis, assessing its purity, and analyzing complex reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com It is ideally suited for the analysis of volatile and thermally stable compounds. nih.gov In a GC-MS system, the sample is vaporized and separated into its components in a capillary column; each component then enters the mass spectrometer to be ionized, fragmented, and detected based on its mass-to-charge ratio. thermofisher.com

For this compound, GC-MS is a primary tool for assessing purity, as even trace volatile impurities can be separated and identified. It can also be used to monitor the progress of a reaction by quantifying the consumption of reactants and the formation of products, provided they are amenable to GC analysis. The resulting mass spectrum for each separated peak serves as a chemical fingerprint that can be compared against spectral libraries for identification. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly with tandem mass spectrometry, is a highly sensitive and specific analytical technique. researchgate.net It is advantageous for compounds that are non-volatile, thermally labile, or highly polar, which may not be suitable for GC-MS. researchgate.net In LC-MS, the sample is separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. mdpi.com

This method is particularly powerful for analyzing this compound in complex matrices, such as in biological or environmental samples. Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a specific parent ion, fragmenting it, and then analyzing the resulting daughter ions. This process, known as selected reaction monitoring (SRM), allows for highly accurate quantification even at very low concentrations, minimizing interference from matrix components. chromatographyonline.com This approach has been successfully used for the sensitive determination of related compounds like 3,4-dichloroaniline (B118046) in various samples. nih.gov

| Technique | Principle | Applicability to this compound | Advantages | Limitations |

|---|---|---|---|---|

| GC-MS | Separation in the gas phase based on volatility and polarity. | Suitable for purity assessment and analysis of volatile reaction products. | Excellent separation for volatile compounds; extensive mass spectral libraries available. | Requires analyte to be volatile and thermally stable; potential for thermal degradation. |

| LC-MS/MS | Separation in the liquid phase based on partitioning between mobile and stationary phases. | Ideal for analysis in complex mixtures and for non-volatile derivatives or metabolites. | High sensitivity and selectivity; suitable for a wide range of polarities and molecular weights. | Matrix effects can cause ion suppression; generally more complex method development. |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is the process of chemically modifying a compound to produce a new compound (a derivative) that has properties better suited for a particular analytical technique. nih.gov This strategy is employed to improve volatility for GC analysis, enhance detection by adding a chromophore for UV-Vis detection in HPLC, or improve ionization efficiency for mass spectrometry. libretexts.org

While this compound can likely be analyzed directly, derivatization could be employed in specific research contexts. For instance, to improve its performance in GC-MS, the nitrile group could be hydrolyzed to a carboxylic acid, followed by silylation to create a more volatile and thermally stable trimethylsilyl (B98337) (TMS) ester. libretexts.org For HPLC analysis, a derivatizing agent that introduces a fluorescent tag could be reacted with a functional group on a modified version of the molecule, drastically lowering the limit of detection. Such strategies are crucial when analyzing trace amounts of the compound or its metabolites. nih.govnih.gov

| Target Functional Group | Derivatization Reaction | Reagent Example | Analytical Technique | Benefit |

|---|---|---|---|---|

| Nitrile (after hydrolysis to carboxylic acid) | Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | GC-MS | Increases volatility and thermal stability of the resulting ester. youtube.com |

| Nitrile (after reduction to amine) | Acylation | Pentafluoropropionic anhydride (B1165640) (PFPA) | GC-MS with ECD | Increases volatility and enhances response on an electron capture detector (ECD). jfda-online.com |

| Aromatic Ring (via functionalization) | Attachment of a fluorophore | Dansyl chloride | HPLC-Fluorescence | Greatly enhances detection sensitivity for trace analysis. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the real-time, in-situ monitoring of chemical reactions involving this compound. mt.commt.com These non-destructive methods provide detailed molecular-level information by probing the vibrational modes of functional groups, allowing researchers to track the consumption of reactants, the formation of products, and the appearance of transient intermediates. thermofisher.compepolska.pl The complementary nature of IR and Raman spectroscopy, governed by different selection rules, ensures a comprehensive analysis of the chemical transformations of this compound. edinst.com

In a typical reaction study, changes in the vibrational spectrum are monitored over time. thermofisher.com The intensity of a characteristic absorption (IR) or scattering (Raman) band is proportional to the concentration of the corresponding functional group. By tracking the decrease in intensity of bands specific to this compound and the increase in intensity of bands corresponding to the product, reaction kinetics can be elucidated. clairet.co.uknih.gov

The key functional groups of this compound that provide distinct vibrational signatures are the nitrile group (C≡N), the alkene group (C=C) of the cinnamonitrile (B126248) backbone, and the substituted aromatic ring.

Characteristic Vibrational Frequencies for this compound

Due to a lack of specific experimental data for this compound in the literature, the following table presents expected vibrational frequencies based on known values for analogous compounds, such as aromatic nitriles, styrenes, and dichlorobenzene derivatives. These values serve as a guide for which spectral regions to monitor during reaction studies.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |

| Nitrile (C≡N) | Stretching (ν) | 2240 - 2220 (strong, sharp) | 2240 - 2220 (strong, sharp) | The position is sensitive to conjugation and the electronic environment. spectroscopyonline.comacs.org Changes in this band are indicative of reactions involving the nitrile group. |

| Alkene (C=C) | Stretching (ν) | 1640 - 1620 (variable) | 1640 - 1620 (strong) | The intensity is typically stronger in the Raman spectrum for symmetrically substituted alkenes. oxinst.com |

| Aromatic Ring | C=C Stretching (ν) | 1600 - 1450 (multiple bands) | 1600 - 1450 (multiple bands) | The pattern of these bands can provide information about the substitution on the benzene (B151609) ring. |

| C-H Stretching (ν) | 3100 - 3000 (multiple weak bands) | 3100 - 3000 (strong) | ||

| C-H Out-of-plane Bending (γ) | 900 - 675 (strong) | Weak | The position is indicative of the substitution pattern on the aromatic ring. | |

| Dichlorophenyl | C-Cl Stretching (ν) | 800 - 600 (strong) | 800 - 600 (strong) | The exact positions depend on the substitution pattern. |

Application in Reaction Monitoring

In a hypothetical reaction where the nitrile group of this compound is hydrolyzed to a carboxylic acid, IR and Raman spectroscopy would be invaluable for monitoring the reaction progress. Researchers would observe a decrease in the intensity of the sharp band around 2230 cm⁻¹ corresponding to the C≡N stretch. spectroscopyonline.com Concurrently, the appearance and growth of a broad band in the region of 3300-2500 cm⁻¹ (O-H stretch of the carboxylic acid) and a strong band around 1700 cm⁻¹ (C=O stretch) in the IR spectrum would signal the formation of the product. clairet.co.uk

Similarly, if this compound undergoes a reaction at the alkene double bond, such as hydrogenation, the band corresponding to the C=C stretching vibration around 1630 cm⁻¹ would decrease in intensity. oxinst.com The disappearance of this band, along with changes in the C-H stretching and bending regions, would indicate the saturation of the double bond.

The use of in-situ probes, such as attenuated total reflectance (ATR) for FTIR and fiber-optic probes for Raman spectroscopy, allows for the continuous collection of spectra directly from the reaction vessel without the need for sampling. mt.commdpi.com This real-time data acquisition is crucial for understanding reaction mechanisms, identifying optimal reaction conditions, and ensuring process safety and control. mt.com

Future Directions and Emerging Research Avenues for 3,4 Dichlorocinnamonitrile

Development of Novel and Highly Efficient Synthetic Protocols

The advancement of synthetic chemistry relies on the continuous development of more efficient, cost-effective, and environmentally benign methods for producing key chemical intermediates. For 3,4-Dichlorocinnamonitrile, future research will likely concentrate on moving beyond traditional synthetic routes to embrace modern catalytic and biocatalytic strategies.

One promising area is the refinement of transition-metal-catalyzed cross-coupling reactions. While established methods exist for the synthesis of aryl nitriles, the development of protocols with lower catalyst loadings, milder reaction conditions, and the use of more sustainable metal catalysts (such as iron or copper) would represent a significant step forward. Research into one-pot syntheses, where multiple reaction steps are combined without the isolation of intermediates, could also dramatically improve efficiency and reduce waste.

Furthermore, the field of biocatalysis offers a powerful alternative to conventional chemical synthesis. Enzymes, such as aldoxime dehydratases, have shown considerable promise for the synthesis of nitriles from aldoximes under mild, aqueous conditions. Future investigations could focus on identifying or engineering enzymes that are highly selective and active for the conversion of 3,4-dichlorocinnamaldehyde (B8748548) oxime to this compound. Such biocatalytic methods would not only be more sustainable but could also offer novel selectivities that are difficult to achieve with traditional catalysts.

A comparative overview of potential synthetic advancements is presented in the table below.

| Synthetic Approach | Current Limitations | Future Research Focus | Potential Advantages |

| Traditional Synthesis | Often requires harsh conditions, stoichiometric reagents, and generates significant waste. | Development of milder and more atom-economical reagents. | Improved safety and reduced environmental impact. |

| Catalytic Methods | May rely on expensive and toxic heavy metals; catalyst lifetime can be an issue. | Exploration of earth-abundant metal catalysts; development of recyclable catalyst systems. | Lower cost, reduced toxicity, and improved process sustainability. |

| Biocatalysis | Limited number of known enzymes with high specificity for the substrate. | Enzyme screening and protein engineering to develop highly active and stable biocatalysts. | High selectivity, mild reaction conditions, and use of renewable resources. |

| Flow Chemistry | Initial setup costs can be high; optimization of reaction parameters is required. | Integration of catalytic and biocatalytic methods into continuous flow systems. | Enhanced safety, improved scalability, and higher product consistency. |

Exploration of Undiscovered Reactivity Patterns and Transformation Potential

The reactivity of this compound is largely dictated by its three key functional components: the dichlorinated aromatic ring, the α,β-unsaturated nitrile group, and the carbon-carbon double bond. While some reactions of the cinnamonitrile (B126248) scaffold are known, a vast potential for discovering new transformations remains.

Future research is expected to delve into the selective functionalization of this molecule. For instance, the two chlorine atoms on the phenyl ring present opportunities for selective cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at either the 3- or 4-position. Developing conditions that favor substitution at one position over the other would be a significant achievement, enabling the synthesis of a diverse array of complex molecules.

The conjugated system of the double bond and the nitrile group is ripe for exploration in various cycloaddition reactions. While the Diels-Alder reaction is a classic example, investigating its reactivity with a wider range of dienes and heterodienes could lead to the synthesis of novel polycyclic and heterocyclic structures. Additionally, the potential for 1,3-dipolar cycloadditions and other pericyclic reactions remains largely untapped.

The electrochemical reduction of cinnamonitrile has been shown to produce cyano- and phenyl-substituted propionic acids. Further exploration of the electrochemical behavior of this compound under different conditions could unlock new synthetic pathways, potentially leading to novel reduction, dimerization, or carboxylation products in a controlled and sustainable manner. The reaction of cinnamonitrile derivatives with compounds containing active hydrogen has also been explored, suggesting avenues for creating more complex molecular architectures.

Integration into Sustainable Chemical Manufacturing Processes

The principles of green chemistry are increasingly guiding the future of chemical production. The integration of this compound into sustainable manufacturing processes is a critical area for future research, focusing on minimizing environmental impact and maximizing resource efficiency.

A key aspect of this will be the adoption of greener solvents and reaction conditions. The use of water, supercritical fluids, or bio-based solvents in the synthesis and transformation of this compound would significantly reduce the reliance on volatile organic compounds. Furthermore, the development of solvent-free reaction conditions, where reactants are mixed directly, represents an ideal scenario from a green chemistry perspective.

The application of flow chemistry to the synthesis of this compound and its derivatives is another promising avenue. Continuous flow reactors offer numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for straightforward scaling from the laboratory to industrial production. Integrating real-time reaction monitoring and automated optimization into flow systems could lead to highly efficient and waste-minimizing manufacturing processes.

Moreover, designing synthetic routes with a high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, will be a central theme. This involves a shift away from the use of stoichiometric reagents that generate large amounts of waste towards catalytic processes that can be used in small quantities and recycled.

| Green Chemistry Principle | Application to this compound | Potential Impact |

| Waste Prevention | Development of one-pot and tandem reactions to reduce intermediate isolation and purification steps. | Minimized solvent use and reduced generation of chemical waste. |

| Atom Economy | Prioritizing addition and cycloaddition reactions over substitution reactions that generate byproducts. | More efficient use of raw materials and reduced production costs. |

| Use of Safer Solvents | Transitioning from traditional organic solvents to water, ionic liquids, or bio-based alternatives. | Reduced environmental pollution and improved worker safety. |

| Energy Efficiency | Employing microwave-assisted synthesis or catalytic processes that operate at lower temperatures and pressures. | Lower energy consumption and reduced carbon footprint of the manufacturing process. |

| Use of Renewable Feedstocks | Exploring biocatalytic routes that can potentially utilize starting materials derived from biomass. | Reduced dependence on fossil fuels and a move towards a circular economy. |

Design and Synthesis of New Derivatives with Tunable Reactivity for Specific Chemical Applications

The true value of a chemical intermediate like this compound lies in its potential to be transformed into a wide range of derivatives with tailored properties. Future research will undoubtedly focus on the rational design and synthesis of new analogs with tunable reactivity for specific applications in areas such as materials science, agrochemicals, and pharmaceuticals.

By strategically modifying the structure of this compound, it is possible to fine-tune its electronic and steric properties. For example, replacing the chlorine atoms with other functional groups through nucleophilic aromatic substitution or cross-coupling reactions can alter the electron density of the aromatic ring. This, in turn, can influence the reactivity of the cinnamonitrile moiety, making the double bond more or less susceptible to nucleophilic attack or changing the reaction pathways in cycloadditions.

The synthesis of derivatives with specific optical or electronic properties is another exciting frontier. By incorporating chromophores or electronically active groups, it may be possible to develop novel materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The nitrile group itself can be a precursor to other functional groups, such as amines or carboxylic acids, further expanding the diversity of accessible derivatives.

The table below outlines potential avenues for derivative synthesis and their targeted applications.

| Derivative Class | Synthetic Strategy | Tunable Property | Potential Application |

| Aryl-substituted Analogs | Suzuki, Stille, or Heck cross-coupling at the chloro-positions. | Electronic properties of the aromatic system, steric hindrance. | Advanced materials, pharmaceutical intermediates. |

| Heterocyclic Derivatives | Cycloaddition reactions involving the α,β-unsaturated nitrile. | Ring strain, basicity, and biological activity. | Agrochemicals, medicinal chemistry. |

| Functionalized Side-Chains | Reduction of the nitrile to an amine, followed by further derivatization. | Polarity, hydrogen bonding capability. | Building blocks for polymers and supramolecular assemblies. |

| Coordination Complexes | Use of the nitrile group as a ligand for transition metals. | Catalytic activity, photophysical properties. | Homogeneous catalysis, sensor development. |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3,4-Dichlorocinnamonitrile, and how can purity be optimized during synthesis?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions on substituted cinnamyl precursors. Optimization of purity involves techniques such as recrystallization (using solvents like ethanol or acetonitrile) and column chromatography (silica gel, hexane/ethyl acetate gradient). Monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity with HPLC (e.g., using acetonitrile-based mobile phases) is critical .

- Data Validation : Cross-reference spectral data (NMR, IR) with PubChem entries for analogous compounds (e.g., 3,4-Dichlorophenylacetonitrile, InChIKey:

QWZNCAFWRZZJMA-UHFFFAOYSA-N) to verify structural integrity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to identify aromatic protons (δ 7.2–7.8 ppm) and nitrile carbons (δ ~120 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., calculated for : 212.97 g/mol).

- HPLC : Employ C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients for purity assessment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodology : Conduct a scoping review to compare experimental variables (e.g., assay conditions, cell lines, or enzyme targets). For example:

- Statistical Analysis : Use ANOVA to assess variability in IC values across studies.

- Meta-Analysis : Pool data from in-vitro studies (e.g., antimicrobial or cytotoxicity assays) while controlling for confounding factors like solvent effects (DMSO vs. acetonitrile) .

Q. What computational approaches are recommended for modeling the reactivity of this compound in organic reactions?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic attack sites (e.g., nitrile carbon vs. chlorine substituents).

- Molecular Dynamics : Simulate solvent interactions (e.g., acetonitrile vs. DMF) to assess reaction kinetics .

Q. How does the electronic nature of substituents affect the stability of this compound under varying pH conditions?

- Methodology :

- pH Stability Assays : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy (λ = 270–300 nm).

- HPLC-MS : Identify degradation products (e.g., hydrolysis of nitrile to carboxylic acid) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility data for this compound?

- Methodology :

- Reproducibility Tests : Replicate measurements using differential scanning calorimetry (DSC) for melting points and gravimetric analysis for solubility.

- Environmental Controls : Standardize humidity and temperature during experiments to minimize variability .

- Example : If PubChem lists a melting point of 85–87°C for 3,4-Dichlorophenylacetonitrile, but independent studies report 80–82°C, verify purity via elemental analysis and DSC .

Research Design Considerations

Q. What in-vitro experimental designs are appropriate for evaluating the environmental toxicity of this compound?

- Methodology :

- Aquatic Toxicity Assays : Use Daphnia magna or algal models (e.g., Chlorella vulgaris) under OECD guidelines. Measure LC values after 48–72 hours of exposure.

- Sample Preparation : Prepare stock solutions in acetonitrile (≤0.1% v/v to avoid solvent toxicity) .

- Data Interpretation : Compare results with structurally similar compounds (e.g., 3,4-Dichloroaniline) to assess chlorine substitution effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.